8-Fluoroquinolin-6-ol

Description

BenchChem offers high-quality 8-Fluoroquinolin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoroquinolin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-fluoroquinolin-6-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQMMXTUQMSGLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314972 |

Source

|

| Record name | 8-Fluoro-6-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209353-22-0 |

Source

|

| Record name | 8-Fluoro-6-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209353-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoro-6-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Quinolines

An In-depth Technical Guide to 8-Fluoroquinolin-6-ol: Structure, Properties, and Synthetic Insights for Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy in modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacological profile.[2][3]

8-Fluoroquinolin-6-ol belongs to this promising class of fluorinated heterocyclic compounds. As a functionalized building block, it offers medicinal chemists a unique combination of features: a rigid bicyclic aromatic system, a nucleophilic hydroxyl group amenable to further derivatization, and a strategically placed fluorine atom at the C8 position. This guide provides a comprehensive technical overview of 8-Fluoroquinolin-6-ol, detailing its chemical structure, physicochemical properties, a validated synthetic approach, and its potential applications as a key intermediate in the development of novel therapeutic agents.

Chemical Identity and Molecular Structure

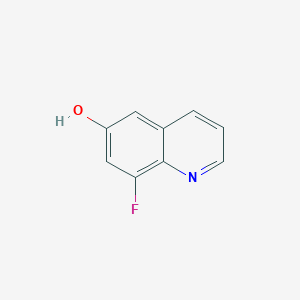

8-Fluoroquinolin-6-ol is a heterocyclic aromatic compound. The core structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. A hydroxyl (-OH) group is substituted at the 6th position and a fluorine (-F) atom is at the 8th position.

-

IUPAC Name: 8-fluoroquinolin-6-ol[4]

-

CAS Number: 209353-22-0[4]

-

Molecular Formula: C₉H₆FNO[4]

-

Canonical SMILES: C1=CC2=CC(=CC(=C2N=C1)F)O[4]

-

InChI: InChI=1S/C9H6FNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H[4]

-

InChIKey: ATQMMXTUQMSGLY-UHFFFAOYSA-N[4]

The placement of the fluorine atom at C8 and the hydroxyl group at C6 influences the electronic distribution and reactivity of the entire ring system, making it a valuable synthon for targeted drug design.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The data presented below are primarily computed properties that provide valuable insights for researchers.

| Property | Value | Source |

| Molecular Weight | 163.15 g/mol | PubChem[4] |

| Monoisotopic Mass | 163.043341977 Da | PubChem[4] |

| XLogP3 (Lipophilicity) | 1.8 | PubChem[4] |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 0 | PubChem[4] |

| Complexity | 165 | PubChem[4] |

The moderate lipophilicity (XLogP3 of 1.8) and low topological polar surface area suggest that 8-Fluoroquinolin-6-ol possesses favorable characteristics for potential cell permeability and oral bioavailability.

Synthesis of 8-Fluoroquinolin-6-ol

While numerous methods exist for the synthesis of quinoline derivatives, the Skraup synthesis remains a robust and classical approach for constructing the quinoline core from an aniline derivative.[5] A plausible and efficient route to 8-Fluoroquinolin-6-ol is via a Skraup reaction starting from the commercially available 4-amino-3-fluorophenol. This method has been successfully applied to the synthesis of the related isomer, 6-fluoro-8-quinolinol, from 2-amino-5-fluorophenol.[6]

Proposed Synthetic Workflow: Skraup Synthesis

The reaction involves the treatment of an aniline derivative with glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and concentrated sulfuric acid. The sulfuric acid acts as both a catalyst and a dehydrating agent.

Caption: Potential therapeutic applications derived from the 8-Fluoroquinolin-6-ol scaffold.

-

Antibacterial Agents: The 6-fluoro-4-quinolone core is the defining feature of the highly successful fluoroquinolone class of antibiotics, which inhibit bacterial DNA gyrase and topoisomerase IV. [2]8-Fluoroquinolin-6-ol serves as a valuable starting point for synthesizing novel quinolone analogs to combat antibiotic resistance. [7]2. Antifungal Agents: Structurally related di-fluoro-quinoline derivatives have demonstrated potent fungicidal activity, suggesting that the 6,8-difluoro pattern could be a promising area of exploration. [3]For instance, the fungicide Ipflufenoquin acts by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in fungal pyrimidine biosynthesis. [1]3. Anticancer Agents: The 8-hydroxyquinoline moiety is known for its ability to chelate metal ions and has been incorporated into compounds with significant anticancer activity. [5][8]These derivatives can induce apoptosis and interfere with critical cell signaling pathways. [9]The combination of the 8-fluoro and 6-hydroxy groups on the quinoline scaffold could lead to novel agents with enhanced potency and selectivity.

-

Neuroprotective Agents: 8-Hydroxyquinoline derivatives have been investigated for the treatment of neurodegenerative disorders like Alzheimer's disease, partly due to their ability to chelate metal ions involved in amyloid plaque formation. [9]

Safety and Handling

Specific safety and toxicity data for 8-Fluoroquinolin-6-ol are not extensively documented. Therefore, it should be handled with the standard precautions for a novel laboratory chemical. Based on data for structurally similar compounds like 8-fluoroquinoline and 8-aminoquinolin-6-ol, the following hazards should be assumed:

-

Causes skin irritation (H315) [10][11]* Causes serious eye irritation (H319) [10][11]* May cause respiratory irritation (H335) [10][11] Handling Recommendations:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood. [12]* Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [13]* Avoid formation of dust and aerosols.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. (n.d.). 8-Fluoroquinolin-6-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 8-Fluoroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoroquinolin-8-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 8-Aminoquinolin-6-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 6-Fluoroquinoline-8-carboxylic acid. Retrieved from [Link]

-

Chemsrc. (n.d.). 8-Fluoroquinoline. Retrieved from [Link]

-

NIST. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from [Link]

-

Gershon, H., Clarke, D. D., & Gershon, M. (1974). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

NIST. (n.d.). Infrared Spectrum of 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from [Link]

-

Chen, Y. L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 45-49. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Infrared Spectrum of 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 8-Fluoroquinolin-6-ol | C9H6FNO | CID 15306313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. research.library.fordham.edu [research.library.fordham.edu]

- 7. 6-Fluoroquinoline-8-carboxylic acid [myskinrecipes.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8-Fluoroquinoline | C9H6FN | CID 67856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 8-Aminoquinolin-6-ol | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 8-Fluoroquinoline | CAS#:394-68-3 | Chemsrc [chemsrc.com]

- 13. chemicalbook.com [chemicalbook.com]

Introduction: The Strategic Value of 8-Fluoroquinolin-6-ol in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Characteristics of 8-Fluoroquinolin-6-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this core structure allows for the fine-tuning of its physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic profile.

8-Fluoroquinolin-6-ol emerges as a compound of significant interest. The incorporation of a fluorine atom—a common strategy in modern drug design—can profoundly influence metabolic stability, binding affinity, and lipophilicity.[1] Simultaneously, the hydroxyl group at the 6-position provides a crucial handle for hydrogen bonding and potential metabolic pathways. This guide provides a comprehensive analysis of the core physicochemical characteristics of 8-Fluoroquinolin-6-ol, offering both foundational data and field-proven insights into its experimental determination and relevance in a drug development context.

Core Molecular and Structural Attributes

A precise understanding of the foundational molecular properties is the starting point for all subsequent physicochemical analysis. These identifiers are critical for database referencing, regulatory documentation, and computational modeling.

| Property | Value | Source |

| IUPAC Name | 8-fluoroquinolin-6-ol | PubChem[4] |

| CAS Number | 209353-22-0 | PubChem[4] |

| Molecular Formula | C₉H₆FNO | PubChem[4] |

| Molecular Weight | 163.15 g/mol | PubChem[4] |

| Exact Mass | 163.043341977 Da | PubChem[4] |

Visualizing the Molecular Architecture

The 2D structure of 8-Fluoroquinolin-6-ol reveals the strategic placement of its key functional groups on the rigid quinoline core.

Caption: 2D structure of 8-Fluoroquinolin-6-ol.

Key Physicochemical Properties: A Quantitative Overview

The interplay of lipophilicity, acidity, solubility, and molecular topology dictates how a molecule behaves in a biological system. The following table summarizes the computed physicochemical properties for 8-Fluoroquinolin-6-ol, which serve as excellent predictors for its behavior.

| Parameter | Value | Significance in Drug Development |

| XLogP3 (logP) | 1.8 | Measures lipophilicity; influences membrane permeability, protein binding, and solubility. A value of 1.8 suggests moderate lipophilicity, balancing solubility with membrane crossing potential.[4] |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | Predicts passive molecular transport through membranes. A TPSA below 60 Ų is often associated with good cell permeability and oral bioavailability.[4] |

| Hydrogen Bond Donors | 1 | The hydroxyl group (-OH) can donate a hydrogen bond, influencing solubility in aqueous media and interactions with biological targets.[4] |

| Hydrogen Bond Acceptors | 2 | The quinoline nitrogen and the hydroxyl oxygen can accept hydrogen bonds, contributing to solubility and target binding.[4] |

| Rotatable Bond Count | 0 | The rigid structure (0 rotatable bonds) reduces the entropic penalty upon binding to a target, potentially increasing binding affinity.[4] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The unique structural features of 8-Fluoroquinolin-6-ol give rise to a predictable spectroscopic fingerprint.

-

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition. The theoretical monoisotopic mass of 163.043341977 Da provides a precise target for HRMS analysis, which should match the experimental value to within a few parts per million (ppm).[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show distinct signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts and coupling patterns provide definitive information about their relative positions. The hydroxyl proton will appear as a singlet, which may be broad and exchangeable with D₂O.

-

¹³C NMR: Will display nine distinct signals for each carbon atom in the molecule, with chemical shifts indicating their electronic environment (e.g., carbons attached to F, O, and N will be shifted accordingly).

-

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. It will show a single resonance, and its chemical shift is highly diagnostic of the fluorine's electronic environment on the aromatic ring.[5]

-

-

UV-Visible (UV-Vis) Spectroscopy: The conjugated π-electron system of the quinoline core acts as a chromophore. This structure allows for π → π* and n → π* electronic transitions, resulting in characteristic absorption bands in the UV region, typically between 250-350 nm.[5][6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides a vibrational fingerprint. Key expected bands include:

-

O-H Stretching: A broad band around 3200-3400 cm⁻¹ for the hydroxyl group.

-

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

-

C=C and C=N Stretching: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring.

-

C-F Stretching: A strong, sharp band typically in the 1000-1300 cm⁻¹ region.

-

Experimental Protocols for Physicochemical Characterization

While computational models provide excellent estimations, experimental determination of key properties is the gold standard for accuracy and regulatory submission.[8] The following protocols are self-validating systems for generating reliable data.

Protocol 1: Determination of Octanol-Water Partition Coefficient (logP) via the Shake-Flask Method

The causality behind this choice is its status as the "gold standard" method, providing a direct measure of a compound's partitioning behavior between a nonpolar (n-octanol) and polar (water) phase.[9]

Methodology:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and purified water. Shake vigorously for 24 hours and allow the layers to separate completely.

-

Stock Solution: Prepare a stock solution of 8-Fluoroquinolin-6-ol in n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a separatory funnel, combine 10 mL of the water-saturated n-octanol stock solution with 10 mL of the n-octanol-saturated water.

-

Equilibration: Shake the funnel vigorously for 10-15 minutes to ensure thorough mixing and partitioning. Let it stand until the layers have fully separated (equilibration can be confirmed by measuring concentration at different time points).

-

Phase Separation & Quantification: Carefully separate the aqueous and n-octanol layers. Measure the concentration of the compound in each layer using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Caption: Workflow for logP determination via the shake-flask method.

Protocol 2: Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that directly impacts bioavailability and formulation strategies.[10][11]

Methodology:

-

Sample Preparation: Add an excess amount of solid 8-Fluoroquinolin-6-ol to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove undissolved solid by centrifugation followed by filtration through a low-binding 0.45 µm filter.

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV or LC-MS.

-

Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Relevance in the Drug Development Pipeline

Understanding the physicochemical properties of 8-Fluoroquinolin-6-ol is not an academic exercise; it directly informs its potential trajectory as a drug candidate.

Caption: Influence of physicochemical properties on ADME profile.

-

Absorption: The moderate logP (1.8) and low TPSA (33.1 Ų) suggest that 8-Fluoroquinolin-6-ol has a high potential for passive absorption across the gastrointestinal tract. Its solubility and pKa will further determine the rate and extent of this absorption.

-

Distribution: Once absorbed, its ability to cross cell membranes and distribute into tissues is also governed by lipophilicity and polarity. The low TPSA suggests it may be able to access a wide range of tissues.

-

Metabolism: The hydroxyl group provides a site for Phase II metabolism (e.g., glucuronidation or sulfation), which is a primary route for detoxification and excretion. The fluorine atom can block potential sites of oxidative metabolism, potentially increasing the compound's half-life.

-

Excretion: The pKa of the molecule will determine its charge at the pH of urine, influencing its rate of renal excretion.

Conclusion

8-Fluoroquinolin-6-ol presents a compelling physicochemical profile for drug discovery. Its balanced lipophilicity, low polar surface area, and hydrogen bonding capacity make it an attractive scaffold. The data and protocols presented in this guide provide a robust framework for researchers to accurately characterize this molecule and rationally design new chemical entities based on its promising core structure. A thorough experimental validation of its properties is the essential next step in unlocking its full therapeutic potential.

References

-

PubChem. 8-Fluoroquinolin-6-ol | C9H6FNO | CID 15306313. National Center for Biotechnology Information. Available from: [Link]

-

Chemsrc. 8-Fluoroquinoline | CAS#:394-68-3. Available from: [Link]

-

Grulke, C. M., et al. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environ Sci Technol.. National Institutes of Health. Available from: [Link]

-

CAS Common Chemistry. 8-Fluoroquinoline. American Chemical Society. Available from: [Link]

-

The Royal Society of Chemistry. CHAPTER 1: Physicochemical Properties and Compound Quality. Available from: [Link]

-

ResearchGate. UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. Available from: [Link]

-

ChemBK. 8-Fluoroquinoline. Available from: [Link]

-

Di, L., et al. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. J Med Chem.. National Institutes of Health. Available from: [Link]

-

The Royal Society of Chemistry. Physicochemical Properties | The Handbook of Medicinal Chemistry. Available from: [Link]

-

PubChem. 8-Fluoroquinoline | C9H6FN | CID 67856. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Fluoroquinolin-6-ol | C9H6FNO | CID 15306313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. books.rsc.org [books.rsc.org]

- 11. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Fluoroquinolin-6-ol: A Key Scaffold for Modern Drug Discovery

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and potential applications of 8-Fluoroquinolin-6-ol (CAS No: 209353-22-0). As a fluorinated quinoline derivative, this compound represents a significant building block in the development of novel therapeutic agents, particularly in the realm of anti-infectives.

Core Compound Identification and Properties

8-Fluoroquinolin-6-ol is a heterocyclic aromatic organic compound. The strategic placement of a fluorine atom at the 8-position and a hydroxyl group at the 6-position of the quinoline ring significantly influences its electronic properties, metabolic stability, and potential for intermolecular interactions with biological targets.[1][2]

Chemical Identity

| Identifier | Value | Source |

| CAS Number | 209353-22-0 | PubChem[1] |

| Molecular Formula | C₉H₆FNO | PubChem[1] |

| IUPAC Name | 8-fluoroquinolin-6-ol | PubChem[1] |

| Synonyms | 8-Fluoro-6-quinolinol, 8-Fluoro-6-hydroxyquinoline | PubChem[1] |

Physicochemical Data

| Property | Value | Unit | Source |

| Molecular Weight | 163.15 | g/mol | PubChem[1] |

| Monoisotopic Mass | 163.043341977 | Da | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] | |

| Hydrogen Bond Donor Count | 1 | PubChem[1] | |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] | |

| Rotatable Bond Count | 0 | PubChem[1] |

Synthesis and Methodologies

The Skraup synthesis is a classic method for producing quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. A successful preparation of the regioisomeric 6-fluoro-8-quinolinol was achieved via a Skraup synthesis starting from 2-amino-5-fluorophenol.[3] This provides a strong precedent for the synthesis of 8-fluoroquinolin-6-ol.

Proposed Experimental Protocol: Skraup Synthesis

This protocol describes a plausible methodology for the laboratory-scale synthesis of 8-Fluoroquinolin-6-ol.

Starting Material: 4-Amino-2-fluorophenol.

Reaction Scheme:

Caption: Proposed Skraup synthesis workflow for 8-Fluoroquinolin-6-ol.

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser. Charge the flask with concentrated sulfuric acid.

-

Addition of Reactants: Carefully and sequentially add 4-amino-2-fluorophenol and the oxidizing agent (e.g., nitrobenzene) to the sulfuric acid with stirring.

-

Glycerol Addition: Slowly add glycerol to the mixture. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Heating/Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically requires several hours.

-

Workup: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Purification: The crude product is then purified. Steam distillation is a common method for purifying quinoline derivatives prepared via Skraup synthesis.[3] Further purification can be achieved by recrystallization or column chromatography.

Causality and Choices: The Skraup synthesis is chosen for its reliability and use of readily available starting materials. Sulfuric acid acts as both a catalyst and a dehydrating agent for the cyclization steps. An oxidizing agent is required to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline product.

Applications in Drug Discovery

Quinolone scaffolds are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities.[2][4] The incorporation of fluorine atoms is a highly successful strategy in drug discovery, often enhancing metabolic stability, binding affinity, and overall pharmacological potency.[2]

Core Application: Antibacterial Agents

The most prominent potential application for 8-Fluoroquinolin-6-ol and its derivatives is in the development of antibacterial agents.[5] Fluoroquinolones, a major class of antibiotics, function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination, and their inhibition leads to bacterial cell death. The 6- and 8-positions of the quinoline ring are key sites for substitution to modulate the activity and spectrum of these antibiotics.

Mechanism of Action:

Caption: Mechanism of fluoroquinolone antibacterial activity.

Other Potential Therapeutic Areas

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, forming the core of drugs with diverse activities.[4] Derivatives of 8-Fluoroquinolin-6-ol could be investigated for:

-

Anticancer Activity: Numerous quinoline derivatives have been explored as anticancer agents.[6][7]

-

Antiviral and Anti-inflammatory Properties: The versatile quinoline core has also been a template for developing agents against viruses and inflammatory conditions.[2][4]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 8-Fluoroquinolin-6-ol is not available from the search, data from analogous fluoroquinoline compounds provide essential guidance.

Hazard Identification (General for Fluoroquinolines)

-

Acute Toxicity: Harmful if swallowed.[8]

-

Skin Irritation: May cause skin irritation.[9]

-

Eye Damage/Irritation: Risk of serious eye damage or irritation.[8][9]

-

Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Eye/Face Protection: Wear tightly fitting safety goggles.[8]

-

Skin Protection: Wear impervious gloves and protective clothing. Wash hands thoroughly after handling.[8][10]

-

Respiratory Protection: If dust or aerosols are generated, use an approved respirator.[11]

-

General Hygiene: Do not eat, drink, or smoke in the laboratory.[12]

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Keep containers tightly sealed.

-

Some related compounds are noted to be light-sensitive; storage in an opaque container is recommended.[12]

Conclusion

8-Fluoroquinolin-6-ol is a valuable chemical entity with significant potential as a building block for the synthesis of novel therapeutic agents. Its fluorinated quinoline core is a well-validated pharmacophore, particularly for the development of potent antibacterial drugs. This guide provides a foundational understanding of its properties, a plausible synthetic route, and key applications to support and inspire further research and development in medicinal chemistry.

References

-

Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from RSC Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15306313, 8-Fluoroquinolin-6-ol. Retrieved from PubChem. [Link]

-

Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. [Link]

- Google Patents. (n.d.). US4044011A - Process for the preparation of 8-hydroxyquinoline.

-

SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from SciSpace. [Link]

-

PrepChem. (n.d.). Synthesis of 8-hydroxyquinoline. Retrieved from PrepChem.com. [Link]

-

MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

-

MySkinRecipes. (n.d.). 6-Fluoroquinoline-8-carboxylic acid. Retrieved from MySkinRecipes. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67856, 8-Fluoroquinoline. Retrieved from PubChem. [Link]

-

PubMed. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. [Link]

Sources

- 1. 8-Fluoroquinolin-6-ol | C9H6FNO | CID 15306313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. research.library.fordham.edu [research.library.fordham.edu]

- 4. benchchem.com [benchchem.com]

- 5. ossila.com [ossila.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 8-Fluoroquinoline | C9H6FN | CID 67856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 8-Fluoroquinolin-6-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoroquinolin-6-ol is a fluorinated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. Quinoline and its analogs are found in numerous natural products and synthetic compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a fluorine atom into the quinoline ring can significantly modulate its physicochemical and pharmacological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the synthetic pathways to 8-Fluoroquinolin-6-ol, with a focus on practical, field-proven methodologies.

Core Synthesis Pathway: The Skraup Reaction

The most established and direct route to 8-Fluoroquinolin-6-ol is the Skraup synthesis, a classic and robust method for the preparation of quinolines.[3][4] This reaction involves the cyclization of an aromatic amine with glycerol in the presence of a strong acid and an oxidizing agent. For the synthesis of 8-Fluoroquinolin-6-ol, the key starting material is 2-amino-5-fluorophenol.

Causality Behind Experimental Choices

The Skraup synthesis is a powerful one-pot reaction that efficiently constructs the quinoline core. The choice of 2-amino-5-fluorophenol as the starting material directly dictates the substitution pattern of the final product, with the fluorine at the 8-position and the hydroxyl group at the 6-position.

The reaction proceeds through several key steps:

-

Dehydration of Glycerol: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[5]

-

Michael Addition: The amino group of 2-amino-5-fluorophenol undergoes a conjugate (Michael) addition to acrolein.[5]

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form a dihydroquinoline intermediate.[5]

-

Oxidation: The dihydroquinoline is then oxidized to the aromatic 8-Fluoroquinolin-6-ol. An oxidizing agent, such as arsenic pentoxide or the nitro compound corresponding to the starting amine, is typically used.[5][6]

The reaction is notoriously exothermic and can be violent if not properly controlled.[6] Therefore, moderators such as ferrous sulfate are often added to ensure a smoother reaction profile.[4]

Experimental Protocol: Skraup Synthesis of 8-Fluoroquinolin-6-ol

This protocol is based on the successful synthesis reported by Gershon and Clarke, which achieved a 57% yield.[3]

Materials:

-

2-Amino-5-fluorophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

Arsenic Pentoxide (or another suitable oxidizing agent)

-

Water

-

Sodium Hydroxide solution (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add concentrated sulfuric acid to glycerol with constant stirring and cooling in an ice bath.

-

Addition of Reactants: To the cooled mixture, slowly add 2-amino-5-fluorophenol. Then, portion-wise, add the oxidizing agent (e.g., arsenic pentoxide).

-

Heating: Gently heat the reaction mixture in an oil bath. The reaction is exothermic, and the temperature should be carefully monitored and controlled. Once the initial vigorous reaction subsides, maintain the mixture at reflux for several hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be done with external cooling to manage the heat of neutralization.

-

Extraction: The precipitated crude product can be collected by filtration or extracted with a suitable organic solvent.

-

Purification: The crude 8-Fluoroquinolin-6-ol can be purified by recrystallization from an appropriate solvent or by steam distillation.[3]

Visualization of the Skraup Synthesis

Caption: Skraup synthesis of 8-Fluoroquinolin-6-ol.

Alternative Synthetic Approach: Modified Skraup-Type Reaction

A variation of the Skraup synthesis involves the direct use of acrolein instead of generating it in situ from glycerol. This approach can offer better control over the reaction. A general procedure for a similar synthesis of 6-substituted-8-quinolinols has been described.[7]

Experimental Protocol: Acrolein-Mediated Synthesis

Materials:

-

2-Amino-5-fluorophenol (1.0 g, 7.9 mmol)

-

Hydrochloric Acid (6 N aqueous solution)

-

Acrolein (788 μL, 11.8 mmol)

-

Sodium Bicarbonate solution (for neutralization)

-

Ethyl Acetate (for extraction)

-

Brine

-

Anhydrous Sodium Sulfate

Step-by-Step Methodology:

-

Initial Solution: A solution of 2-amino-5-fluorophenol in 6 N aqueous HCl is stirred under reflux.[7]

-

Acrolein Addition: Acrolein is then slowly added dropwise to the refluxing solution.[7]

-

Reaction: The resulting reaction mixture is stirred for another 2 hours under reflux.[7]

-

Work-up: After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.[7]

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.[7]

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[7]

-

Purification: The crude product can be further purified by column chromatography or recrystallization.

Visualization of the Experimental Workflow

Caption: Workflow for acrolein-mediated synthesis.

Data Summary

| Synthesis Method | Starting Material | Key Reagents | Yield | Reference |

| Skraup Synthesis | 2-Amino-5-fluorophenol | Glycerol, H₂SO₄, Oxidizing Agent | 57% | [3] |

| Acrolein-mediated | 2-Amino-5-fluorophenol | Acrolein, HCl | 61%* | [7] |

*Yield reported for the analogous 6-fluoroquinolin-8-ol.

Conclusion

The Skraup synthesis remains the most direct and historically significant method for preparing 8-Fluoroquinolin-6-ol. Its primary advantage lies in its one-pot nature, which can be efficient despite the sometimes harsh reaction conditions. The modified approach using acrolein directly offers an alternative with potentially better control over the reaction. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. Both pathways provide a solid foundation for accessing this valuable fluorinated quinoline derivative for further investigation in drug discovery and development programs.

References

-

Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Monatshefte für Chemie/Chemical Monthly, 133(11), 1437-1442. [Link]

-

Gershon, H., Clarke, D. D., & Gershon, M. (1994). Preparation and fungitoxicity of 3,6-dichloro- and 3,6-dibromo-8-quinolinols. Monatshefte für Chemie/Chemical Monthly, 125(11), 1235-1242. [Link]

-

Gershon, H., Clarke, D. D., & Gershon, M. (1996). Preparation and fungitoxicity of 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols. Monatshefte für Chemie/Chemical Monthly, 127(8-9), 883-890. [Link]

-

Musiol, R. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(8), 1347. [Link]

-

PubChem. (n.d.). 8-Fluoroquinolin-6-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

Gershon, H., & Clarke, D. D. (1991). Evidence of steric factors in the fungitoxic mechanism of 8-quinolinol and its 5- and 7-halogenated analogues. Journal of pharmaceutical sciences, 80(6), 542-544. [Link]

-

Merritt, L. L., & Walker, R. E. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Industrial & Engineering Chemistry, 36(7), 664-665. [Link]

-

Liu, Y. (2010). Study on Synthesis of 8-Hydroxyquinoline by Improved Skraup Method. Chemistry & Bioengineering, 27(5), 45-47. [Link]

- Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

PubMed. (n.d.). Purification and characterization of a new recombinant factor VIII (N8). Retrieved from [Link]

-

MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

- Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.

Sources

- 1. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]

- 2. "Evidence of steric factors in the fungitoxic mechanism of 8-quinolinol" by Herman Gershon, Donald Dudley Clarke PhD et al. [research.library.fordham.edu]

- 3. research.library.fordham.edu [research.library.fordham.edu]

- 4. Monatshefte für Chemie = Chemical monthly | EVISA's Journals Database [speciation.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of 8-Fluoroquinolin-6-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation and characterization of 8-Fluoroquinolin-6-ol. As a key heterocyclic scaffold, the precise confirmation of the quinoline structure is paramount in medicinal chemistry and materials science.[1] This document serves as a practical reference for the experimental protocols and data interpretation integral to validating the synthesis and purity of this compound.

Introduction to 8-Fluoroquinolin-6-ol

8-Fluoroquinolin-6-ol is a fluorinated derivative of the quinoline family, a class of compounds renowned for its diverse pharmacological activities.[1][2] The introduction of a fluorine atom and a hydroxyl group to the quinoline core can significantly modulate its physicochemical properties, including metabolic stability, binding affinity, and overall biological activity. Accurate spectroscopic characterization is the cornerstone of quality control and regulatory compliance in drug discovery, ensuring the identity and integrity of the synthesized molecule.

Molecular Structure:

-

Chemical Formula: C₉H₆FNO[3]

-

Molecular Weight: 163.15 g/mol [3]

-

IUPAC Name: 8-fluoroquinolin-6-ol[3]

Figure 1: Chemical Structure of 8-Fluoroquinolin-6-ol

Figure 1: Chemical Structure of 8-Fluoroquinolin-6-ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution.[4] It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei.

Causality Behind Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated solvents such as DMSO-d₆ or CDCl₃ are used to avoid large solvent signals that would otherwise obscure the analyte's peaks. DMSO-d₆ is often preferred for compounds with hydroxyl groups, as it allows for the observation of the exchangeable -OH proton. The magnetic field strength of the NMR instrument (e.g., 400 MHz or 600 MHz) is chosen to achieve better signal dispersion and resolution, which is crucial for unambiguously assigning protons in a complex aromatic system like quinoline.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 8-Fluoroquinolin-6-ol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse program. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Presentation

The following tables present the predicted ¹H and ¹³C NMR spectral data for 8-Fluoroquinolin-6-ol. These predictions are based on established chemical shift principles for substituted quinolines and fluoroaromatic compounds. The fluorine atom at position 8 will induce through-bond couplings (J-couplings) with nearby protons and carbons, which is a key diagnostic feature.

Table 1: Predicted ¹H NMR Data for 8-Fluoroquinolin-6-ol (in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.8 | dd | J = 4.2, 1.7 |

| H-3 | ~7.6 | dd | J = 8.4, 4.2 |

| H-4 | ~8.4 | dd | J = 8.4, 1.7 |

| H-5 | ~7.2 | d | J ≈ 2.5 |

| H-7 | ~7.4 | dd | J(H-F) ≈ 9.0, J(H-H) ≈ 2.5 |

| 6-OH | ~10.0 | s (broad) | - |

Table 2: Predicted ¹³C NMR Data for 8-Fluoroquinolin-6-ol (in DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

|---|---|---|

| C-2 | ~150 | Low |

| C-3 | ~122 | Low |

| C-4 | ~136 | Low |

| C-4a | ~128 | Low |

| C-5 | ~110 | J ≈ 5 |

| C-6 | ~155 | J ≈ 2 |

| C-7 | ~112 | J ≈ 15 |

| C-8 | ~158 | J ≈ 250 (¹JCF) |

| C-8a | ~138 | J ≈ 10 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[5]

Causality Behind Experimental Choices

The sample preparation method depends on the physical state of the compound. For a solid like 8-Fluoroquinolin-6-ol, the KBr pellet method is a classic choice to obtain a high-quality spectrum by minimizing scattering. Alternatively, Attenuated Total Reflectance (ATR) is a modern, faster technique that requires minimal sample preparation and is less sensitive to sample thickness.

Experimental Protocol: FTIR-ATR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

-

Sample Application: Place a small amount of the solid 8-Fluoroquinolin-6-ol powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000–400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation and Presentation

Table 3: Characteristic IR Absorption Bands for 8-Fluoroquinolin-6-ol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400–3200 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 3100–3000 | C-H Stretch | Aromatic |

| 1620–1580 | C=C & C=N Stretch | Quinoline Ring |

| 1500–1400 | C-C Stretch (in-ring) | Aromatic |

| 1350–1250 | C-O Stretch | Phenol |

| 1250–1000 | C-F Stretch | Aryl-Fluoride |

| 900–675 | C-H Bend (out-of-plane) | Aromatic |

The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl group.[6][7] The sharp peaks in the 1620-1400 cm⁻¹ range are characteristic of the quinoline aromatic system, while the strong absorption around 1250-1000 cm⁻¹ is indicative of the C-F bond.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as the ultimate confirmation of its identity.[8] It also offers structural clues through the analysis of fragmentation patterns.

Causality Behind Experimental Choices

High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS to obtain a highly accurate mass measurement (to four or more decimal places). This precision allows for the unambiguous determination of the molecular formula.[9] Electrospray Ionization (ESI) is a "soft" ionization technique suitable for polar molecules like 8-Fluoroquinolin-6-ol, as it typically keeps the molecule intact, showing a strong signal for the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, in positive ion mode.

-

Data Acquisition: Record the mass spectrum, ensuring the mass calibrant is run under identical conditions to ensure high mass accuracy.

Data Interpretation and Presentation

-

Molecular Formula: C₉H₆FNO

-

Calculated Exact Mass: 163.0433 Da[3]

-

Expected Ion: The primary ion observed in positive mode ESI-HRMS will be the protonated molecule, [M+H]⁺, with an expected m/z of 164.0511.

Fragmentation Pattern: Under harsher ionization conditions or during tandem MS (MS/MS) experiments, characteristic fragmentation of quinolones can occur. Common fragmentation pathways for quinolones often involve the loss of small neutral molecules like H₂O, CO, and HF.[10] For 8-Fluoroquinolin-6-ol, potential fragment ions could arise from:

-

Loss of CO (28 Da) from the phenol ring.

-

Loss of HCN (27 Da) from the pyridine ring.

Integrated Spectroscopic Workflow

The confirmation of the structure of 8-Fluoroquinolin-6-ol is not based on a single technique but on the convergence of evidence from all three methods. The workflow below illustrates this self-validating system.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural integrity of 8-Fluoroquinolin-6-ol is definitively established through a coordinated application of NMR, IR, and MS. NMR spectroscopy maps the carbon-hydrogen framework and the position of the fluorine substituent. IR spectroscopy confirms the presence of key functional groups, particularly the hydroxyl moiety. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. This comprehensive spectroscopic dossier provides the authoritative data required by researchers and drug development professionals to proceed with confidence in their scientific endeavors.

References

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. researchgate.net [researchgate.net]

- 3. 8-Fluoroquinolin-6-ol | C9H6FNO | CID 15306313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

8-Fluoroquinolin-6-ol: A Technical Guide to Unveiling its Biological Potential

Introduction: The Quinoline Scaffold as a Cornerstone of Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a privileged scaffold in the realm of medicinal chemistry.[1][2] Its rigid structure provides a versatile template for chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[1] Historically and presently, quinoline derivatives have given rise to a multitude of indispensable drugs, including antimalarials like chloroquine, antibacterials such as the vast fluoroquinolone class, and anticancer agents.[2][3] The inherent biological activity of the quinoline nucleus, coupled with its synthetic tractability, continues to make it a focal point for the development of novel therapeutic agents.[4][5]

The strategic introduction of fluorine atoms into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacological profiles.[6] In the context of quinolines, fluorination has been particularly successful, leading to the development of potent fluoroquinolone antibiotics.[7][8] This guide focuses on the potential biological activities of a specific, lesser-explored derivative: 8-Fluoroquinolin-6-ol. While direct extensive research on this particular molecule is not widely published, by examining structurally related compounds, we can hypothesize and outline a comprehensive strategy for its biological evaluation.

Hypothesized Biological Activities of 8-Fluoroquinolin-6-ol

Based on the extensive literature on quinoline and fluoroquinolone derivatives, 8-Fluoroquinolin-6-ol is a prime candidate for investigation into several key areas of biological activity. The presence of a fluorine atom at the 8-position and a hydroxyl group at the 6-position suggests the potential for unique interactions with biological targets.

Potential as an Antimicrobial Agent

The fluoroquinolone class of antibiotics primarily exerts its effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[7] The fluorine atom at position 6 is a hallmark of many potent fluoroquinolones. While 8-Fluoroquinolin-6-ol has the fluorine at a different position, substitutions at the 8-position are known to influence the activity spectrum and photostability of these compounds.[9] Furthermore, 8-hydroxyquinoline derivatives have demonstrated significant antimicrobial and antifungal activities, often attributed to their ability to chelate metal ions essential for microbial survival.[10][11]

Potential as an Anticancer Agent

Numerous quinoline derivatives have been investigated for their anticancer properties, acting through diverse mechanisms such as the inhibition of kinases, topoisomerases, and the induction of apoptosis.[4][5][12] The substitution pattern on the quinoline ring is critical in defining the anticancer efficacy and mechanism of action.[12] For instance, some fluorinated quinolines have been shown to inhibit de novo pyrimidine nucleotide biosynthesis, leading to the depletion of precursors for RNA and DNA synthesis in cancer cells.[13] 8-hydroxyquinoline derivatives have also been synthesized and evaluated as novel antitumor agents, with some showing promising in vitro cytotoxicity against various human carcinoma cell lines.[14]

Proposed Experimental Workflows for Biological Characterization

To systematically evaluate the hypothesized biological activities of 8-Fluoroquinolin-6-ol, a tiered screening approach is recommended.

Workflow for Antimicrobial Activity Screening

A fundamental first step is to assess the compound's ability to inhibit the growth of a panel of clinically relevant bacteria and fungi.

Diagram: Antimicrobial Susceptibility Testing Workflow

Caption: A stepwise workflow for determining the antimicrobial potency of 8-Fluoroquinolin-6-ol.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of 8-Fluoroquinolin-6-ol in sterile dimethyl sulfoxide (DMSO).

-

Microbial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans) to mid-log phase in appropriate broth media.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Adjust the microbial culture to a concentration of approximately 5 x 10^5 CFU/mL and add 100 µL to each well of the microtiter plate. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Anticancer Activity Screening

The initial assessment of anticancer potential involves evaluating the cytotoxicity of 8-Fluoroquinolin-6-ol against a panel of human cancer cell lines.

Diagram: In Vitro Cytotoxicity Assay Workflow

Caption: A streamlined process for evaluating the cytotoxic effects of 8-Fluoroquinolin-6-ol on cancer cells.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 8-Fluoroquinolin-6-ol. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear and concise tables for comparative analysis.

Table 1: Hypothetical Antimicrobial Activity of 8-Fluoroquinolin-6-ol

| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | 16 | 32 |

| Escherichia coli | 32 | >64 |

| Pseudomonas aeruginosa | >64 | >64 |

| Candida albicans | 8 | 16 |

Table 2: Hypothetical Cytotoxicity of 8-Fluoroquinolin-6-ol against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast | 12.5 |

| A549 | Lung | 25.8 |

| HepG2 | Liver | 18.2 |

| HCT116 | Colon | 30.1 |

Delving into the Mechanism of Action

Should initial screenings reveal significant biological activity, subsequent studies should focus on elucidating the mechanism of action.

Diagram: Potential Mechanism of Action of Fluoroquinolones

Caption: A simplified diagram illustrating the established mechanism of action for fluoroquinolone antibiotics.

For antimicrobial activity, a DNA gyrase supercoiling assay would be a logical next step. For anticancer activity, assays to investigate the induction of apoptosis (e.g., caspase activity assays, Annexin V staining) or cell cycle arrest (e.g., flow cytometry) would provide valuable insights.

Conclusion and Future Directions

8-Fluoroquinolin-6-ol represents a promising, yet underexplored, chemical entity. By leveraging the vast knowledge base of quinoline and fluoroquinolone pharmacology, a structured and logical approach can be employed to uncover its potential therapeutic value. The experimental workflows detailed in this guide provide a robust framework for the initial characterization of its antimicrobial and anticancer activities. Positive findings from these studies would warrant further investigation into its mechanism of action, preclinical efficacy, and safety profile, paving the way for its potential development as a novel therapeutic agent.

References

-

Al-Soud, Y. A., et al. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1594. Available at: [Link]

-

Cieplik, F., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(19), 6338. Available at: [Link]

-

Al-Hiari, Y. M., et al. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Acta Poloniae Pharmaceutica, 76(4), 667-674. Available at: [Link]

-

Kumar, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 859-875. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Available at: [Link]

-

Sharma, P. C., et al. (2014). QSAR Studies and Synthesis of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. ResearchGate. Available at: [Link]

-

Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19376. Available at: [Link]

-

Kumar, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. Available at: [Link]

-

Ribeiro, F. M., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7083. Available at: [Link]

-

da Silva, A. C. P., et al. (2022). Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection. Pharmaceutics, 14(10), 2100. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 8-Fluoroquinolin-6-ol. PubChem. Available at: [Link]

-

Umezawa, K., et al. (1993). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 37(10), 2212-2217. Available at: [Link]

-

Al-Salahi, R., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(14), 4321. Available at: [Link]

-

Schofield, C. J., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 9(1), 113-118. Available at: [Link]

-

Chen, Y. W., et al. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(11), 3650-3652. Available at: [Link]

-

Chen, S. F., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-5019. Available at: [Link]

-

Hsieh, M. C., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 9. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo xylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Theoretical and Computational Guide to the Physicochemical and Biological Properties of 8-Fluoroquinolin-6-ol

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. 8-Fluoroquinolin-6-ol, a member of this class, presents a compelling case for in-depth investigation due to the known influence of fluorine substitution on modulating pharmacokinetic and pharmacodynamic properties. This technical guide outlines a comprehensive theoretical and computational framework for the detailed characterization of 8-Fluoroquinolin-6-ol. We present a self-validating system of protocols encompassing Density Functional Theory (DFT) for geometric, electronic, and spectroscopic analysis, alongside molecular docking simulations to probe potential biological activities. This document serves as a roadmap for researchers, providing not just procedural steps but the causal scientific reasoning behind methodological choices, thereby enabling a robust exploration of 8-Fluoroquinolin-6-ol's potential as a lead compound in drug discovery.

Part 1: Introduction to 8-Fluoroquinolin-6-ol: A Molecule of Interest

The Quinoline Scaffold: A Privileged Structure

Quinoline and its derivatives are heterocyclic aromatic compounds that feature prominently in a vast array of natural products and synthetic pharmaceuticals. Their biological versatility is well-documented, with applications including antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1] The ability of the quinoline ring system to intercalate with DNA and interact with various enzyme active sites makes it a privileged scaffold in drug design. The strategic placement of substituents on the quinoline core can profoundly alter its biological activity and physicochemical properties.[2]

8-Fluoroquinolin-6-ol: Rationale for Investigation

8-Fluoroquinolin-6-ol (C₉H₆FNO) is a specific derivative that combines the foundational quinoline structure with two key functional groups: a hydroxyl group at position 6 and a fluorine atom at position 8.[3] The hydroxyl group can act as both a hydrogen bond donor and acceptor, often crucial for receptor binding. Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[4] While extensive research exists for related compounds like 8-hydroxyquinoline and various fluoroquinolones, a dedicated, in-depth computational analysis of 8-Fluoroquinolin-6-ol is lacking. Such a study is critical to unlocking its therapeutic potential.

Objectives of the Proposed Computational Study

This guide proposes a systematic computational investigation of 8-Fluoroquinolin-6-ol with the following primary objectives:

-

To determine the stable three-dimensional geometry and vibrational frequencies of the molecule.

-

To elucidate its electronic properties, including frontier molecular orbitals and electrostatic potential, to predict its reactivity and intermolecular interaction sites.

-

To simulate its spectroscopic signatures (IR, Raman, UV-Vis, NMR) to aid in future experimental characterization.

-

To explore its potential as an antibacterial and anticancer agent through molecular docking studies with relevant biological targets.

Part 2: Theoretical and Computational Methodologies

This section details the integrated computational workflows designed to provide a holistic understanding of 8-Fluoroquinolin-6-ol. The protocols are grounded in established quantum mechanical and molecular modeling principles.

Quantum Chemical Calculations via Density Functional Theory (DFT)

Expertise & Experience: Density Functional Theory (DFT) is the method of choice for quantum chemical calculations on molecules of this size, offering an excellent balance between computational cost and accuracy.[5] The B3LYP functional, a hybrid method, is particularly effective for organic molecules, while the 6-311++G(d,p) basis set provides a robust description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for geometric accuracy.[1][6]

This protocol aims to find the most stable conformation of 8-Fluoroquinolin-6-ol and predict its infrared and Raman spectra.

Step-by-Step Methodology:

-

Structure Input: Build the 2D structure of 8-Fluoroquinolin-6-ol using molecular modeling software (e.g., GaussView, Avogadro).

-

Initial Optimization: Perform an initial geometry optimization using a lower-level basis set to obtain a reasonable starting structure.

-

High-Level Optimization: Conduct a full geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set in the gas phase.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Validation: Confirm that the optimization has converged to a true energy minimum by ensuring the absence of imaginary frequencies.

-

Data Analysis: Extract the optimized geometric parameters (bond lengths, bond angles) and the calculated vibrational frequencies. Scale the frequencies with an appropriate factor (e.g., ~0.961 for B3LYP) to correct for anharmonicity and basis set limitations.[1]

Data Presentation: Predicted Geometrical Parameters

| Parameter | Predicted Value (Å or °) |

| C-F Bond Length | 1.35 |

| C-O Bond Length | 1.36 |

| O-H Bond Length | 0.97 |

| C-N-C Bond Angle | 117.5 |

| C-C-F Bond Angle | 119.0 |

| C-C-O Bond Angle | 121.0 |

| (Note: These are representative values based on similar structures and require actual DFT calculation for validation.) |

Data Presentation: Predicted Major Vibrational Frequencies

| Wavenumber (cm⁻¹, Scaled) | Vibrational Mode Assignment |

| ~3450 | O-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~1620 | C=N stretch |

| ~1580 | Aromatic C=C stretch |

| ~1250 | C-F stretch |

| ~1200 | C-O stretch |

| (Note: These are representative values based on similar structures and require actual DFT calculation for validation.) |

This protocol explores the electronic landscape of the molecule to understand its chemical behavior.

Step-by-Step Methodology:

-

Utilize Optimized Geometry: Use the optimized structure from Protocol 2.1.1 for all subsequent single-point energy calculations.

-

FMO Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity.

-

MEP Mapping: Generate the Molecular Electrostatic Potential (MEP) surface. This map visualizes the charge distribution, with red regions (negative potential) indicating likely sites for electrophilic attack and blue regions (positive potential) indicating sites for nucleophilic attack.

-

NBO Analysis: Perform a Natural Bond Orbital (NBO) analysis to obtain atomic charges and study hyperconjugative interactions, which provide insights into intramolecular charge transfer and stability.

Data Presentation: Predicted Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

| Ionization Potential | 5.8 |

| Electron Affinity | 1.5 |

| (Note: These are representative values based on similar structures and require actual DFT calculation for validation.) |

Simulating Spectroscopic Properties

Trustworthiness: Simulating spectra provides a direct bridge between theoretical models and experimental reality. A close match between predicted and measured spectra validates the computational methodology.

-

Calculation Setup: Using the optimized geometry, perform a Time-Dependent DFT (TD-DFT) calculation at the B3LYP/6-311++G(d,p) level.

-

Solvent Effects: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the spectrum in a specific solvent (e.g., ethanol or DMSO) for better comparison with experimental data.

-

Analysis: Extract the calculated excitation energies (in nm) and oscillator strengths to plot the theoretical UV-Vis spectrum.

-

Calculation Setup: Perform a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.

-

Reference Standard: Calculate the absolute shielding tensors for a reference compound (e.g., Tetramethylsilane, TMS) at the same level of theory.

-

Shift Calculation: Compute the chemical shifts (δ) for ¹H and ¹³C nuclei by subtracting their calculated absolute shielding values from those of the reference standard.

Molecular Docking for Biological Target Identification